![molecular formula C8H12N2 B1355028 [(2-Methylphenyl)methyl]hydrazine CAS No. 51859-94-0](/img/structure/B1355028.png)

[(2-Methylphenyl)methyl]hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

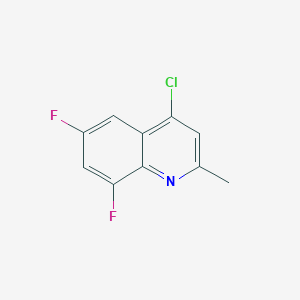

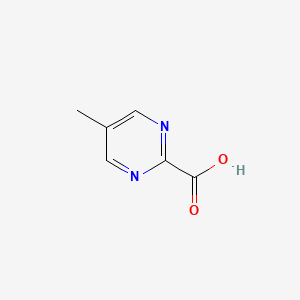

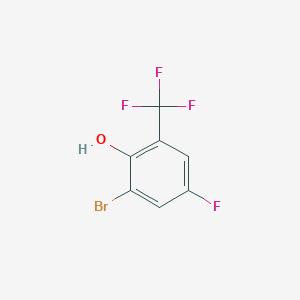

“[(2-Methylphenyl)methyl]hydrazine” is a chemical compound with the linear formula C7H10N2 . It is also known as 1-(2-METHYLPHENYL)HYDRAZINE .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “[(2-Methylphenyl)methyl]hydrazine”, often involves the reaction of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides . Another method involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .

Molecular Structure Analysis

The molecular structure of “[(2-Methylphenyl)methyl]hydrazine” can be represented by the InChI code: 1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3 . The molecular weight of this compound is 136.19 g/mol .

Chemical Reactions Analysis

Hydrazine derivatives, including “[(2-Methylphenyl)methyl]hydrazine”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .

Wissenschaftliche Forschungsanwendungen

Antineoplastic Agents

- N,N'-Bis(arylsulfonyl)hydrazines, which include derivatives of [(2-Methylphenyl)methyl]hydrazine, have been synthesized and evaluated for antineoplastic (anticancer) activity. These compounds, capable of functioning as biological methylating agents, showed significant activity against certain types of leukemia and other rodent tumors (Shyam et al., 1985).

Fluorescent Probes for Hydrazine Detection

- Hydrazine derivatives have been used to develop fluorescent probes for detecting hydrazine, a chemical widely used in industries. These probes, based on mechanisms such as ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction, offer high selectivity and sensitivity. They have practical applications in areas like soil analysis and water quality testing (Jung et al., 2019).

Breast Cancer Research

- 4-Hydrazinylphenyl benzenesulfonate, a derivative of [(2-Methylphenyl)methyl]hydrazine, has been synthesized and tested for anti-cancer activity against breast cancer cell lines. This research provides a foundation for potential new treatments for breast cancer (Prasetiawati et al., 2022).

Role in Hemoglobin Chemistry

- Studies have explored the interaction between hydrazine derivatives and hemoglobin. These interactions are important for understanding the biochemical pathways involved in certain diseases and the mechanisms of certain drugs (Rudzik & Miller, 1963).

Synthesis of Complex Molecules

- Research into the synthesis of complex molecules using [(2-Methylphenyl)methyl]hydrazine derivatives has been conducted. These studies contribute to the field of organic chemistry and the development of new materials and pharmaceuticals (Naser & Sara, 2015).

Wirkmechanismus

Target of Action

The primary targets of [(2-Methylphenyl)methyl]hydrazine are aldehydes and ketones . These compounds can react with hydrazine to form hydrazones . The nitrogen in hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .

Mode of Action

The interaction of [(2-Methylphenyl)methyl]hydrazine with its targets involves a nucleophilic addition reaction . The nitrogen in hydrazine reacts with the carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .

Biochemical Pathways

The biochemical pathway affected by [(2-Methylphenyl)methyl]hydrazine involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method for reducing organic compounds .

Result of Action

The result of the action of [(2-Methylphenyl)methyl]hydrazine is the formation of hydrazones from aldehydes and ketones . This conversion is part of the Wolff-Kishner reduction, which is a general method for converting aldehydes and ketones into alkanes .

Action Environment

The action of [(2-Methylphenyl)methyl]hydrazine can be influenced by various environmental factors. For instance, the presence of a base and heat can convert a hydrazone to an alkane . .

Zukünftige Richtungen

The future directions in the research and application of “[(2-Methylphenyl)methyl]hydrazine” and similar compounds could involve the development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

(2-methylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRQTCDPQZMNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512269 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methylphenyl)methyl]hydrazine | |

CAS RN |

51859-94-0 |

Source

|

| Record name | [(2-Methylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)